Eleclazine hydrochloride
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Overview
Description
Preparation Methods
The synthesis of GS 6615 hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitutions and cyclizations, followed by purification processes to achieve high purity .
Industrial production methods for GS 6615 hydrochloride are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure consistency and quality. The final product is then subjected to rigorous quality control measures to meet the required specifications for research use .
Chemical Reactions Analysis
GS 6615 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GS 6615 hydrochloride has several scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of sodium and potassium currents in cardiac cells.
Biology: The compound is utilized in cellular and molecular biology research to understand the mechanisms of cardiac arrhythmias.
Medicine: GS 6615 hydrochloride is being investigated for its potential therapeutic effects in treating cardiac arrhythmias and other heart-related conditions.
Industry: The compound is used in the development of new drugs and therapies targeting cardiac conditions .
Mechanism of Action
GS 6615 hydrochloride exerts its effects by selectively inhibiting the late sodium current in cardiac cells. This inhibition stabilizes the ventricular repolarization and suppresses arrhythmias. The compound also weakly inhibits the potassium current, contributing to its overall antiarrhythmic effects. The molecular targets of GS 6615 hydrochloride include sodium channels, particularly the late sodium current, and to a lesser extent, potassium channels .
Comparison with Similar Compounds
GS 6615 hydrochloride is unique in its selective inhibition of the late sodium current with minimal effects on the peak sodium current. Similar compounds include:
GS 967: Another sodium channel inhibitor with similar antiarrhythmic effects but different molecular structure.
Ranolazine: A prototype inhibitor of the late sodium current, used clinically for its antianginal and antiarrhythmic properties.
Lidocaine: A well-known sodium channel blocker with broader effects on sodium currents .
GS 6615 hydrochloride stands out due to its high selectivity and potency in inhibiting the late sodium current, making it a valuable tool in cardiac research .
Properties
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3.ClH/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19;/h1-9,12H,10-11,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYHNOXHGYUHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448754-43-5 |
Source
|
Record name | Eleclazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448754435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELECLAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R1JP3Q4HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.